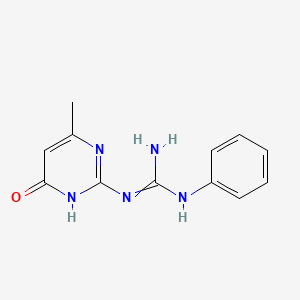
(3-Trifluoromethyl-phenoxy)-acetaldehyde
Übersicht
Beschreibung
“(3-Trifluoromethyl-phenoxy)-acetaldehyde” is a chemical compound with the linear formula: CF3C6H4OC6H4CHO . It has a molecular weight of 266.22 . This compound has been used in the synthesis of 5,10,15,20-tetra [3- (3-trifluoromethyl)phenoxy]porphyrin .
Synthesis Analysis
The synthesis of compounds related to “(3-Trifluoromethyl-phenoxy)-acetaldehyde” often involves the Williamson etherification reaction . For instance, the synthesis of fluoxetine starts with p-trifluoromethylphenol reacted with the 3-(chloro)-N-methyl-3-phenylpropylamin in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of “(3-Trifluoromethyl-phenoxy)-acetaldehyde” has been confirmed using various spectroscopic methods such as mass spectroscopy, 1H-, 13C- and 19F-NMR, MALDI-TOF mass spectrometry .Chemical Reactions Analysis
The compound has been involved in the synthesis of 5,10,15,20-tetra [3- (3-trifluoromethyl)phenoxy]porphyrin . Cyclic voltammetry was used to determine the oxidation and reduction potentials of the new porphyrin. Two quasi-reversible one-electron reductions at –1.00 and –1.32 V and a quasi-reversible oxidation at 1.20 V were observed .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.538 (lit.), a boiling point of 130 °C/1.4 mmHg (lit.), and a density of 1.284 g/mL at 25 °C (lit.) . The UV-Vis absorption spectrum of a related compound, 5,10,15,20-tetra [3- (3-trifluoromethyl)phenoxy]porphyrin, shows characteristic spectral patterns similar to those of tetraphenyl porphyrin, with a Soret band at 419 nm and four Q bands at 515, 550, 590, and 648 nm .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
63212-89-5 |
|---|---|
Produktname |
(3-Trifluoromethyl-phenoxy)-acetaldehyde |
Molekularformel |
C9H7F3O2 |
Molekulargewicht |
204.15 g/mol |
IUPAC-Name |
2-[3-(trifluoromethyl)phenoxy]acetaldehyde |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-4,6H,5H2 |
InChI-Schlüssel |
QDDJKBCSNFFTQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCC=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-5-[(4-methyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B8764069.png)
![4-{[(2-Aminoethyl)sulfanyl]methyl}-1,3-thiazol-2-amine](/img/structure/B8764076.png)
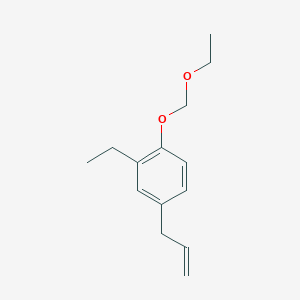
![6-Fluoro-3-methylbenzo[d]isothiazole](/img/structure/B8764086.png)
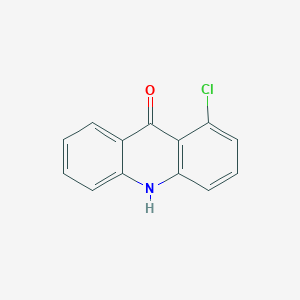
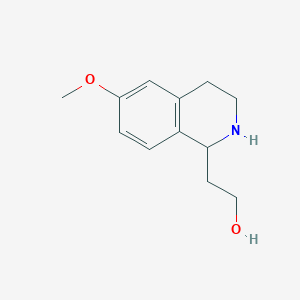

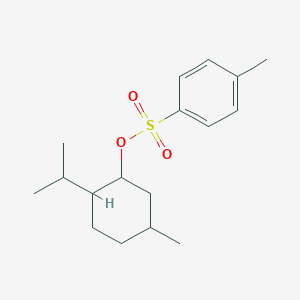

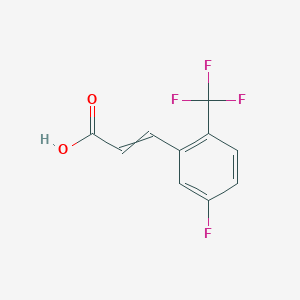
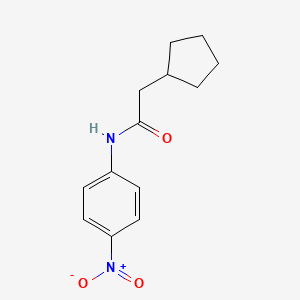
![2-hydroxy-3-[3-(1H-imidazol-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B8764133.png)
![6-[2-(3,4-Dihydroxyphenyl)ethenyl]-4-hydroxy-2-pyranone](/img/structure/B8764145.png)
